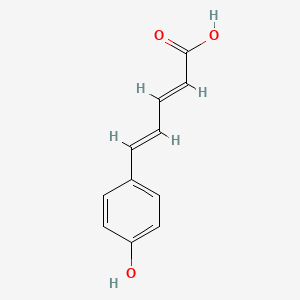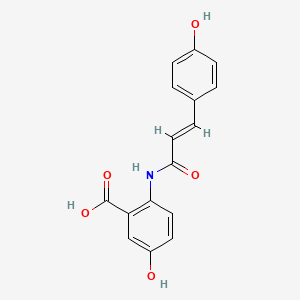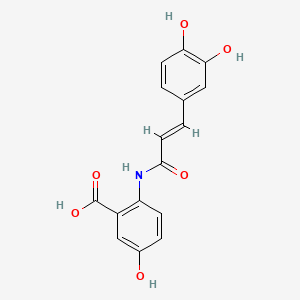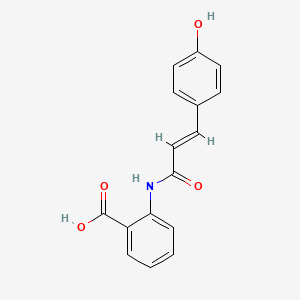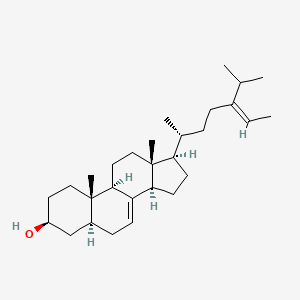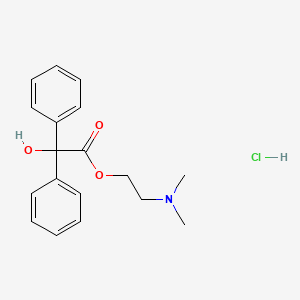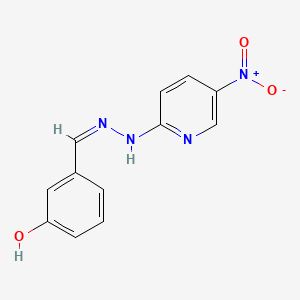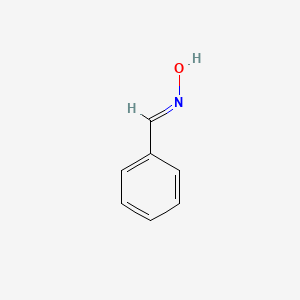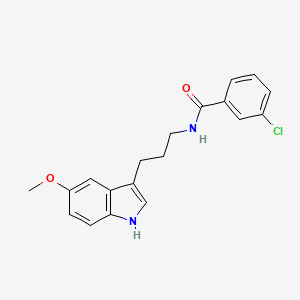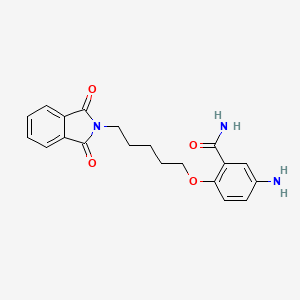![molecular formula C29H30N4O2S B1666232 N-(2-羟乙基)-N-甲基-4-[喹啉-8-基-[1-(1,3-噻唑-4-基甲基)哌啶-4-亚甲基]甲基]苯甲酰胺 CAS No. 1018988-00-5](/img/structure/B1666232.png)
N-(2-羟乙基)-N-甲基-4-[喹啉-8-基-[1-(1,3-噻唑-4-基甲基)哌啶-4-亚甲基]甲基]苯甲酰胺
概述
科学研究应用
准备方法
公开来源中没有详细介绍 AZD-7268 的合成路线和反应条件。 已知该化合物是通过一系列涉及形成喹啉衍生物和噻唑环的有机反应合成的 . AZD-7268 的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
AZD-7268 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧。常见试剂包括氢化锂铝或硼氢化钠等还原剂。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见试剂包括卤素或氢氧根离子等亲核试剂。
从这些反应形成的主要产物取决于所用试剂和条件。例如,AZD-7268 的氧化可能会产生喹啉 N-氧化物衍生物,而还原可能会产生二氢喹啉衍生物。
作用机制
相似化合物的比较
与其他类似化合物相比,AZD-7268 对δ-阿片受体的选择性和效力很高。一些类似的化合物包括:
SNC80: 另一种δ-阿片受体激动剂,但具有不同的药代动力学特性和受体选择性。
DPDPE: 一种基于肽的δ-阿片受体激动剂,口服生物利用度有限。
UFP-512: 一种合成的δ-阿片受体激动剂,具有不同的结构特征和受体结合特征。
属性
CAS 编号 |
1018988-00-5 |
|---|---|
分子式 |
C29H30N4O2S |
分子量 |
498.6 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-32(16-17-34)29(35)24-9-7-21(8-10-24)27(26-6-2-4-23-5-3-13-30-28(23)26)22-11-14-33(15-12-22)18-25-19-36-20-31-25/h2-10,13,19-20,34H,11-12,14-18H2,1H3 |
InChI 键 |
ZJKUETLEJYCOBO-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
规范 SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
外观 |
Solid powder |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-((4-((2-hydroxyethyl)methylcarbamoyl)phenyl)quinolin-8-yl-methylene)-1-thiazol-4-ylmethylpiperidinium AZ12488024 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
